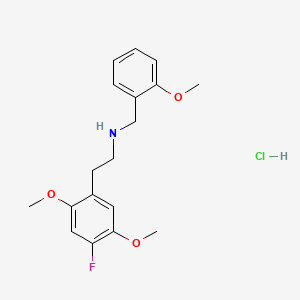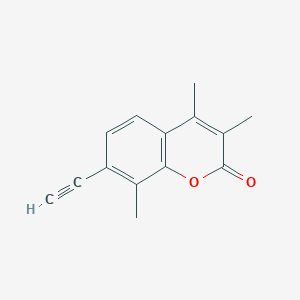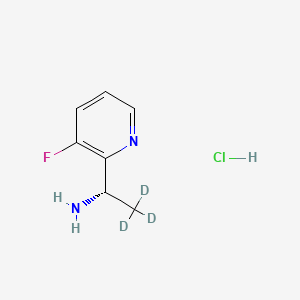![molecular formula C17H26O2 B13437568 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- CAS No. 138345-00-3](/img/structure/B13437568.png)
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C17H24O3. It is also known as 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione . This compound is notable for its unique spirocyclic structure, which includes a lactone, an enone, and a cyclic ketone . It is found in natural sources such as morels (Morchella spp.) and has been identified as one of the aroma components in these mushrooms .
Vorbereitungsmethoden
The synthesis of 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- involves several steps. One common method includes the reaction of a suitable precursor with tert-butyl groups at specific positions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a reference material for analytical methods such as gas chromatography-mass spectrometry (GC-MS) . In biology, it has been identified as a bioactive compound in plant extracts used in traditional medicine . In the field of medicine, it is studied for its potential pharmacological activities, including antimicrobial and antiviral properties . Industrially, it is used in the production of flavor and fragrance compounds .
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione . These compounds share similar structural features but may differ in their specific functional groups and chemical properties. The uniqueness of 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- lies in its specific arrangement of tert-butyl groups and its spirocyclic structure, which contribute to its distinct chemical behavior and applications .
Eigenschaften
CAS-Nummer |
138345-00-3 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C17H26O2/c1-15(2,3)12-10-17(8-7-9-19-17)11-13(14(12)18)16(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI-Schlüssel |
NXVCHTCAMYVBEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2(CCCO2)C=C(C1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)

![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)


![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)






![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
